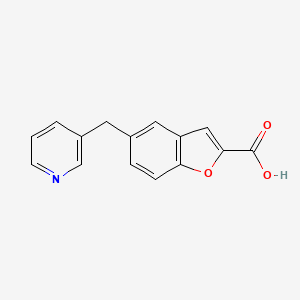

Furegrelate

Description

structure given in UD 35:175:d

See also: Furegrelate Sodium (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWFITPGPFLBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046960 | |

| Record name | Furegrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85666-24-6 | |

| Record name | Furegrelate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furegrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUREGRELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX4D9BZA6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Furegrelate's Mechanism of Action on Thromboxane A2 Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate, a potent and selective inhibitor of thromboxane A2 synthase, has been a subject of significant interest in the study of thrombosis and cardiovascular diseases. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, its quantitative effects on thromboxane A2 production, and the downstream signaling consequences. Detailed experimental protocols for assessing thromboxane synthase inhibition are provided, along with a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction to this compound and Thromboxane A2 Synthase

Thromboxane A2 (TxA2) is a potent bioactive lipid mediator derived from arachidonic acid.[1][2] It plays a critical role in hemostasis and thrombosis through its strong pro-aggregatory effects on platelets and its vasoconstrictive properties.[1][2][3] The synthesis of TxA2 is catalyzed by the enzyme thromboxane A2 synthase, which converts the prostaglandin endoperoxide H2 (PGH2) into TxA2.[1][4] Due to its central role in thrombotic events, thromboxane A2 synthase has emerged as a key target for antiplatelet drug development.

This compound, also known by its developmental code U-63557A, is a pyridine-derivative compound that acts as a specific inhibitor of thromboxane A2 synthase.[5] By blocking this enzyme, this compound effectively reduces the production of TxA2, thereby mitigating its prothrombotic and vasoconstrictive effects.[5] This guide delves into the intricate details of this interaction and its broader physiological implications.

Core Mechanism of Action

This compound exerts its pharmacological effect through direct, competitive inhibition of thromboxane A2 synthase. This enzyme is a member of the cytochrome P450 superfamily (CYP5A1) and is responsible for the isomerization of PGH2 to TxA2.[4] this compound binds to the active site of thromboxane A2 synthase, preventing the substrate PGH2 from accessing it. This inhibition is selective, with minimal off-target effects on other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX).[5]

Shunting of the Prostaglandin Pathway

A key consequence of inhibiting thromboxane A2 synthase is the redirection of the PGH2 substrate towards other prostaglandin synthesis pathways.[6] In the presence of this compound, the accumulated PGH2 can be metabolized by other enzymes, such as prostacyclin synthase, prostaglandin D2 synthase, and prostaglandin E2 synthase, leading to an increased production of prostacyclin (PGI2), prostaglandin D2 (PGD2), and prostaglandin E2 (PGE2), respectively.[6] This "prostaglandin shunting" is a significant aspect of the mechanism of action of thromboxane synthase inhibitors, as these other prostaglandins often have opposing physiological effects to TxA2, such as vasodilation and inhibition of platelet aggregation.[7]

Quantitative Data on this compound's Activity

The inhibitory potency of this compound on thromboxane A2 synthase has been quantified in various studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Species/System | Reference |

| IC50 | 15 nM | Human Plasma | [6] |

| Oral Bioavailability | 80-90% | Human | [5] |

| Elimination Half-life | 3.5 - 5 hours | Human | [5] |

| Time to Maximum Plasma Concentration (Tmax) | 1 hour | Human | [5] |

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound.

| Inhibitor | IC50 (µM) | Target |

| This compound | 0.015 | Thromboxane A2 Synthase |

| Dazoxiben | Not specified in direct comparison | Thromboxane A2 Synthase |

| Ozagrel | Not specified in direct comparison | Thromboxane A2 Synthase |

| Picotamide | Not specified in direct comparison | Thromboxane A2 Synthase/Receptor Antagonist |

Table 2: Comparative Inhibitory Potency of Thromboxane Synthase Inhibitors. Note: Direct comparative studies with standardized conditions are limited in the public literature.

Signaling Pathways

The inhibition of thromboxane A2 synthase by this compound has significant downstream effects on cellular signaling pathways that are normally activated by TxA2.

Thromboxane A2 Receptor (TP) Signaling

Thromboxane A2 exerts its effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR).[1][3] The activation of the TP receptor initiates a cascade of intracellular signaling events.[1][3][8]

As depicted in Figure 1, the binding of TxA2 to its receptor activates Gq and G13 proteins.[8] Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), culminating in platelet activation and aggregation.[3] The activation of G13 leads to the stimulation of Rho/Rac GTPases, which are involved in regulating smooth muscle contraction and thus vasoconstriction.[8] By inhibiting the production of TxA2, this compound effectively prevents the initiation of this signaling cascade.

Experimental Protocols

The assessment of this compound's activity on thromboxane A2 synthase typically involves measuring the product of the enzymatic reaction. Due to the short half-life of TxA2 (approximately 30 seconds), its stable, inactive metabolite, thromboxane B2 (TxB2), is usually quantified.[1][9]

In Vitro Thromboxane A2 Synthase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound on thromboxane A2 synthase using platelet-rich plasma (PRP).

Objective: To determine the IC50 value of this compound for the inhibition of thromboxane A2 synthase.

Materials:

-

Freshly drawn human blood anticoagulated with citrate.

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Arachidonic acid solution (substrate).

-

Platelet-rich plasma (PRP) prepared by centrifugation of whole blood.

-

Thromboxane B2 (TxB2) ELISA kit.

-

Microplate reader.

-

Incubator.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Incubation with Inhibitor: Aliquot PRP into microcentrifuge tubes. Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of TxA2 Synthesis: Add arachidonic acid to the PRP to initiate the synthesis of TxA2.

-

Termination of Reaction: After a defined incubation period (e.g., 5 minutes), terminate the reaction by adding a stopping reagent (e.g., indomethacin to inhibit further COX activity) and placing the samples on ice.

-

TxB2 Measurement: Centrifuge the samples to obtain platelet-free plasma. Measure the concentration of TxB2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[10][11][12][13][14]

-

Data Analysis: Plot the percentage of TxB2 inhibition against the logarithm of the this compound concentration. The IC50 value is determined as the concentration of this compound that produces 50% inhibition of TxB2 formation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its mechanism of action involves the direct competitive inhibition of the enzyme, leading to a significant reduction in the production of the prothrombotic and vasoconstrictive agent, thromboxane A2. A key feature of its action is the shunting of the prostaglandin PGH2 substrate towards the synthesis of other prostaglandins, such as PGI2, which have opposing, beneficial cardiovascular effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of cardiovascular pharmacology. Further research to elucidate the precise quantitative impact of this compound on the full spectrum of prostaglandins and to conduct direct comparative studies with other thromboxane synthase inhibitors would be of significant value.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]

- 5. Thromboxane synthase activity and platelet function after this compound administration in man [pubmed.ncbi.nlm.nih.gov]

- 6. Thromboxane synthetase inhibition as antithrombotic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 10. cloud-clone.com [cloud-clone.com]

- 11. interchim.fr [interchim.fr]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. assaygenie.com [assaygenie.com]

- 14. arborassays.com [arborassays.com]

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Furegrelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate, also known by its development code U-63557A, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. Developed initially by the Upjohn company, this compound demonstrated significant promise in preclinical models for conditions where TXA2-mediated platelet aggregation and vasoconstriction play a key pathological role, such as thrombosis and pulmonary hypertension. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, a potent mediator of platelet aggregation and vasoconstriction. By blocking this terminal step in the arachidonic acid cascade within platelets, this compound effectively reduces the production of TXA2 without significantly affecting the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing vasodilatory and anti-aggregatory effects.

In Vitro and Ex Vivo Pharmacodynamics

This compound has demonstrated potent and selective inhibition of thromboxane synthase across various in vitro and ex vivo preclinical models.

Inhibition of Thromboxane A2 Synthase

The primary in vitro measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against thromboxane A2 synthase.

| System | IC50 | Reference |

| Human Platelet Microsomes | 15 nM |

Effects on Platelet Aggregation

This compound's inhibition of TXA2 synthesis translates to a functional reduction in platelet aggregation induced by agonists that rely on the TXA2 pathway, such as arachidonic acid and collagen. While a dose-dependent inhibition is observed, the effect can be variable and may not always directly correlate with the extent of thromboxane synthesis inhibition.

| Species | Agonist | This compound Concentration/Dose | Effect on Aggregation | Reference |

| Human | Arachidonic Acid | Dose-dependent | Significant inhibition | |

| Rhesus Monkey (ex vivo) | Not specified | 3.0 mg/kg (oral) | ~80% inhibition of Tx synthase for at least 12 hrs | |

| Dog (ex vivo) | Not specified | 1, 3, and 10 mg/kg (IV); 3, 10, and 30 mg/kg (oral) | Inhibition correlated with plasma drug levels |

In Vivo Pharmacodynamics

Preclinical in vivo studies have evaluated the efficacy of this compound in models of thrombosis and pulmonary hypertension.

Thrombosis Models

In a canine model of coronary artery stenosis, intravenous administration of this compound (0.1 to 5 mg/kg) prevented the blockage of stenosed coronary arteries, an effect attributed to the inhibition of platelet aggregation. Similar protective effects were observed with oral administration of 1-5 mg/kg.

Pulmonary Hypertension Model

In a neonatal piglet model of hypoxia-induced pulmonary arterial hypertension, oral administration of this compound demonstrated significant therapeutic effects.

| Parameter | Control (Hypoxia) | This compound (3 mg/kg, TID) | % Change | Reference |

| Pulmonary Vascular Resistance Index (PVRI) | Elevated | Reduced | -34% | |

| Right Ventricular Hypertrophy | Present | Ameliorated | Not quantified |

Effects on Bleeding Time

Preclinical studies in rats and dogs, as well as clinical trials in humans, have generally shown that this compound does not significantly alter bleeding times at therapeutic doses. This suggests a favorable safety profile compared to non-selective cyclooxygenase inhibitors like aspirin, which can prolong bleeding time.

Experimental Protocols

In Vitro IC50 Determination for Thromboxane A2 Synthase

Protocol:

-

Preparation of Platelet Microsomes: Human platelets are isolated from whole blood by differential centrifugation. The platelet pellet is washed, resuspended, and then lysed by sonication or freeze-thaw cycles. Microsomes are subsequently isolated by ultracentrifugation.

-

Incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as a substrate.

-

Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a stopping solution, typically containing a cyclooxygenase inhibitor (e.g., indomethacin) and a chelating agent (e.g., EDTA).

-

Measurement of Thromboxane B2: The concentration of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using a validated method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Ex Vivo Platelet Aggregation

Protocol:

-

Animal Dosing: this compound is administered to the test animals (e.g., rats, dogs) via the intended clinical route (e.g., oral gavage).

-

Blood Collection: Blood samples are collected into an anticoagulant (e.g., sodium citrate) at various time points post-dosing.

-

Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Platelet Aggregometry: Platelet aggregation is measured in the PRP using a light transmission aggregometer. A baseline reading is established before the addition of a platelet agonist (e.g., arachidonic acid, collagen). The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

Data Analysis: The extent of platelet aggregation is quantified and compared between the this compound-treated and vehicle control groups.

In Vivo Thrombosis Model (Canine Coronary Artery Stenosis)

Protocol:

-

Animal Preparation: Anesthetized dogs are instrumented to monitor cardiovascular parameters. A critical stenosis is surgically created in a coronary artery.

-

Induction of Thrombosis: Cyclic reductions in coronary blood flow are induced, typically by electrical stimulation or the introduction of a pro-thrombotic stimulus, leading to platelet aggregation and thrombus formation at the site of stenosis.

-

Drug Administration: this compound or vehicle is administered intravenously or orally.

-

Endpoint Measurement: The primary endpoint is the prevention or reduction in the frequency and severity of the cyclic flow reductions, indicating an anti-thrombotic effect.

Conclusion

The preclinical pharmacodynamic profile of this compound establishes it as a potent and selective inhibitor of thromboxane A2 synthase. Its ability to effectively reduce TXA2 production translates into significant anti-platelet and anti-vasoconstrictive effects in relevant in vitro, ex vivo, and in vivo models. The data from these preclinical studies highlight the therapeutic potential of this compound in thrombotic diseases and pulmonary hypertension, with a favorable safety profile concerning bleeding time. This comprehensive technical guide provides a foundation for further research and development of selective thromboxane synthase inhibitors.

Methodological & Application

Furegrelate: In Vivo Experimental Protocols for Thromboxane A2 Synthase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate, a potent and selective inhibitor of thromboxane A2 synthase, has been investigated for its therapeutic potential in various conditions, including thrombosis and pulmonary hypertension. By blocking the synthesis of thromboxane A2 (TxA2), a powerful vasoconstrictor and platelet aggregator, this compound offers a targeted approach to mitigating the pathological effects of this eicosanoid. These application notes provide detailed experimental protocols for in vivo studies designed to evaluate the efficacy and mechanism of action of this compound, with a particular focus on a neonatal piglet model of hypoxia-induced pulmonary hypertension.

Mechanism of Action

This compound is an enzyme inhibitor that specifically targets thromboxane A2 synthase.[1] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[2] By inhibiting this step, this compound effectively reduces the production of TxA2, a potent mediator of platelet aggregation and vasoconstriction.[3] This targeted inhibition is a key aspect of its therapeutic potential in thrombotic and cardiovascular diseases.[3] The signaling pathway of TxA2 involves its interaction with the thromboxane receptor (TP), a G protein-coupled receptor.[4] Activation of the TP receptor leads to a cascade of intracellular events, including an increase in intracellular calcium, resulting in smooth muscle contraction and platelet activation.[4] In the context of pulmonary hypertension, elevated levels of TxA2 contribute to the increased pulmonary vascular resistance.[1][3][5][6]

Signaling Pathway of Thromboxane A2 Synthase and this compound Inhibition

Caption: this compound inhibits Thromboxane A2 synthase, blocking TxA2 production.

In Vivo Efficacy Model: Hypoxia-Induced Pulmonary Hypertension in Neonatal Piglets

This section details the protocol for inducing and evaluating the effects of this compound in a well-established neonatal piglet model of chronic hypoxia-induced pulmonary hypertension.

Animal Model and Induction of Pulmonary Hypertension

1. Animal Selection and Housing:

-

Use newborn piglets (1-3 days old, mixed breed, weighing 1.5-2.5 kg).[7]

-

House the piglets in a controlled environment.

2. Induction of Chronic Hypoxia:

-

Place the piglets in a normobaric hypoxic chamber.

-

Maintain the oxygen concentration at 10-11% for a period of 3 to 21 days.[8]

-

Monitor the oxygen levels continuously.

-

Control animals are housed in a similar chamber with normoxic conditions (21% oxygen).

This compound Administration

1. Formulation Preparation:

-

This compound is commercially available as a sodium salt.[1]

-

Prepare a solution or suspension of this compound sodium salt in a suitable vehicle for oral administration (e.g., sterile water or saline). The exact concentration will depend on the dosing volume.

2. Dosing Regimen:

-

Administer this compound orally at a dose of 3 mg/kg, three times daily.

-

Oral administration can be performed using a syringe to deliver the dose over the back of the tongue, ensuring the piglet swallows the full dose.[1]

Experimental Workflow

Caption: Workflow for the in vivo this compound study in neonatal piglets.

Key Experimental Protocols

In Vivo Hemodynamic Assessment

Objective: To measure key cardiovascular parameters to assess the severity of pulmonary hypertension and the therapeutic effect of this compound.

Procedure:

-

Anesthetize the piglets (e.g., with inhaled isoflurane).[7]

-

Perform a surgical cut-down to expose the carotid artery and external jugular vein.[9]

-

Insert a catheter into the carotid artery for monitoring systemic arterial pressure.[9]

-

Introduce a thermodilution catheter through the external jugular vein and advance it into the pulmonary artery to measure pulmonary arterial pressure, pulmonary wedge pressure, and cardiac output.[9][10]

-

Record baseline hemodynamic measurements while the piglet is ventilated with room air.[9]

-

The following parameters are typically measured or calculated:

-

Mean Pulmonary Arterial Pressure (mPAP)

-

Mean Aortic Pressure (mAoP)

-

Pulmonary Wedge Pressure (PWP)

-

Cardiac Output (CO)

-

Pulmonary Vascular Resistance Index (PVRI) = (mPAP - PWP) / CO

-

Micro-CT Imaging for Pulmonary Vascular Morphometry

Objective: To visualize and quantify changes in the pulmonary vasculature associated with hypoxia-induced pulmonary hypertension and the effects of this compound treatment.

Procedure:

-

Anesthetize the piglet and ensure stable respiration.

-

If required for vascular imaging, perfuse the lung vasculature with a contrast agent (e.g., Microfil) following euthanasia.[11]

-

Position the piglet or the excised lungs in a micro-CT scanner.

-

Acquire images with a high resolution (e.g., 10-µm voxel resolution).[11]

-

Perform 3D reconstruction of the images.

-

Analyze the images to quantify vascular morphometry, including:[11]

-

Vascular volume to tissue volume ratio

-

Vascular number and density

-

Vascular lumen diameter

-

Vascular separation

-

Measurement of Urinary 11-dehydro-thromboxane B2

Objective: To assess the in vivo inhibition of thromboxane A2 synthesis by this compound by measuring a stable urinary metabolite.

Procedure:

-

Urine Collection:

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercially available ELISA kit for the quantification of 11-dehydro-thromboxane B2 (e.g., from Cayman Chemical or a similar supplier).[13][14]

-

Follow the manufacturer's instructions for the assay protocol, which typically involves:

-

Thawing the urine samples and standards.

-

Adding samples, standards, and enzyme-conjugated tracer to the antibody-coated plate.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of 11-dehydro-thromboxane B2 in the urine samples based on the standard curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.[12]

-

Quantitative Data Summary

| Parameter | Normoxia Control | Chronic Hypoxia + Vehicle | Chronic Hypoxia + this compound (3 mg/kg, TID) | Reference |

| In Vivo Hemodynamics | ||||

| Pulmonary Vascular Resistance Index (PVRI) (WU) | 40 ± 2 | 104 ± 7 | 69 ± 5 | [1] |

| Mean Pulmonary Artery Pressure (mmHg) | Not Reported | Elevated | Reduced | [8] |

| Pharmacokinetics (in Humans) | ||||

| Time to Maximum Concentration (Tmax) (hr) | N/A | N/A | 1.0 - 1.7 | [4][15] |

| Elimination Half-life (t1/2) (hr) | N/A | N/A | 3.5 - 5 | [15] |

| Renal Excretion of Parent Drug (%) | N/A | N/A | 62 - 78 | [4] |

| Biomarker Analysis | ||||

| Urinary 11-dehydro-thromboxane B2 | Baseline | Elevated | Reduced | [12][15] |

Note: The quantitative data presented is primarily from a key study in neonatal piglets and human pharmacokinetic studies. Further studies are required to expand this dataset.

Conclusion

These application notes provide a comprehensive framework for conducting in vivo studies with this compound. The detailed protocols for the neonatal piglet model of hypoxia-induced pulmonary hypertension, along with methods for assessing hemodynamics, vascular remodeling, and biomarker analysis, will enable researchers to rigorously evaluate the therapeutic potential of this thromboxane A2 synthase inhibitor. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.

References

- 1. Thromboxane contributes to pulmonary hypertension in ischemia-reperfusion lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A practical guide to setting up pig models for cardiovascular catheterization, electrophysiological assessment and heart disease research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thromboxane receptor hyper-responsiveness in hypoxic pulmonary hypertension requires serine 324 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Downregulation of Soluble Guanylate Cyclase and Protein Kinase G With Upregulated ROCK2 in the Pulmonary Artery Leads to Thromboxane A2 Sensitization in Monocrotaline-Induced Pulmonary Hypertensive Rats [frontiersin.org]

- 7. A Swine Model of Neonatal Asphyxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sildenafil and an early stage of chronic hypoxia-induced pulmonary hypertension in newborn piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The hemodynamic effects of hypoxemia in anesthetized pigs: a comparison between right heart catheter and echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MicroCT analysis of vascular morphometry: a comparison of right lung lobes in the SUGEN/hypoxic rat model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arp1.com [arp1.com]

- 14. [PDF] Delivery strategies to improve piglets exposure to oral antimicrobials | Semantic Scholar [semanticscholar.org]

- 15. Thromboxane synthase activity and platelet function after this compound administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Furegrelate Dosage in Neonatal Piglet Models of Pulmonary Arterial Hypertension (PAH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive overview of the experimental use of Furegrelate, a thromboxane synthase inhibitor, for the treatment of Pulmonary Arterial Hypertension (PAH) in a neonatal piglet model. The data and protocols are derived from studies investigating the therapeutic potential of this compound in mitigating the effects of chronic hypoxia-induced PAH. This compound works by specifically inhibiting thromboxane A2 (TxA2) synthase, an enzyme responsible for the production of TxA2, a potent vasoconstrictor and promoter of platelet aggregation implicated in the pathology of PAH.[1][2] The following sections detail the optimal dosage, experimental methodologies, and key findings from this research.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in a neonatal piglet model of chronic hypoxia-induced PAH.

Table 1: this compound Dosage and Administration

| Parameter | Details | Reference |

| Drug | This compound Sodium | [1][3][4] |

| Dosage | 3 mg/kg | [1][3][4] |

| Route of Administration | Oral (p.o.), by syringe | [1] |

| Frequency | Three times daily (TID) | [1][3][4] |

| Treatment Duration | 21 days, concurrent with induction of chronic hypoxia | [1][3][4] |

Note: A twice-daily (BID) administration of 3 mg/kg this compound was found to be ineffective in improving the Pulmonary Vascular Resistance Index (PVRI) in this model.[1][3]

Table 2: Hemodynamic and Physiological Outcomes

| Parameter | Normoxia (N) | Chronic Hypoxia (CH) | CH + this compound (3 mg/kg, TID) | Reference |

| Pulmonary Vascular Resistance Index (PVRI) (WU) | 40 ± 2 | 104 ± 7 | 69 ± 5 | [1][3][4] |

| Right Ventricular Hypertrophy (RV/LV+S ratio) | - | Elevated | Significantly Reduced | [1][3] |

| Pulmonary Arterial Distensibility (α) (% per Torr) | 1.5 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 | [3][4] |

| Mean Arterial Pressure (Systemic) | No significant difference | No significant difference | No significant difference from Normoxia | [1] |

| Transpulmonary Pressure (Isolated Lungs) (mmHg) | 11.80 ± 1.09 | 23.46 ± 3.05 | Lowered basal and vasodilator-induced pressures | [1] |

| Medial Thickness of Small Pulmonary Arteries | Normal | Increased (Muscularization) | Significantly Less than CH | [1] |

Signaling Pathway of this compound in PAH

This compound's mechanism of action is centered on the inhibition of Thromboxane A2 (TxA2) synthesis. In the context of PAH, chronic hypoxia can lead to an overproduction of TxA2, a potent vasoconstrictor and mediator of vascular remodeling. This compound, by inhibiting thromboxane synthase, reduces the levels of TxA2, thereby mitigating its pathological effects on the pulmonary vasculature.

References

- 1. This compound, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes: Furegrelate in Glioma and Oncology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of furegrelate's use in preclinical glioma and oncology research. This compound, a specific inhibitor of thromboxane A2 synthase (TXSA), has demonstrated significant potential in targeting malignant glioma by inducing apoptosis, inhibiting proliferation and angiogenesis, and sensitizing tumor cells to conventional therapies.

Mechanism of Action

This compound is an enzyme inhibitor that selectively binds to and inactivates thromboxane A2 synthase.[1] This enzyme is critical in the arachidonic acid metabolic pathway, where it converts prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[1] TXA2 is a potent bioactive lipid that promotes platelet aggregation and vasoconstriction.[1] In the context of cancer, particularly glioma, the TXSA/TXA2 pathway is often upregulated and has been implicated in tumor progression, invasion, and angiogenesis.[2][3][4][5] By inhibiting TXSA, this compound effectively blocks the production of TXA2, leading to a cascade of anti-tumor effects.

Caption: this compound's mechanism of action via inhibition of Thromboxane A2 Synthase.

Summary of Preclinical Findings in Glioma

Research has shown that targeted inhibition of TXSA by this compound confers multiple therapeutic benefits in glioma models:

-

Pro-apoptotic Effects: this compound induces a pro-apoptotic state in glioma cells and increases their sensitivity to apoptosis triggered by chemotherapeutic agents.[1][2][3]

-

Anti-proliferative Activity: The compound significantly inhibits the growth of glioblastoma cell lines in vitro and reduces tumor proliferation in animal models.[3]

-

Anti-angiogenic Properties: In orthotopic glioblastoma models, this compound treatment leads to a significant reduction in intratumoral microvessel density, indicating potent anti-angiogenic effects.[2][3]

-

Inhibition of Cell Motility: this compound has been shown to block the motility and migration of human glioma cells.[2][6]

-

Sensitization to Standard Therapies: A key application of this compound is its ability to sensitize glioma cells to conventional treatments. It enhances the efficacy of alkylating chemotherapy agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and increases the cell-killing effects of gamma-radiation.[2][3][6]

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound treatment in preclinical glioma studies.

Table 1: In Vitro Efficacy of this compound on Human Glioblastoma Cell Lines

| Cell Line | Treatment | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|---|

| U87 | This compound | Increasing | 48 hours | Dose-dependent reduction in cell growth | [7] |

| U87 | This compound + BCNU | Not specified | 48 hours | Synergistic increase in apoptosis (DNA fragmentation) | [7] |

| U87 | This compound + BCNU | Not specified | Not specified | Synergistic decrease in clonogenic cell survival | [7] |

| G-44 | this compound + Radiation | Not specified | 12 hours post-rad | Significantly increased cell death vs. radiation alone |[2] |

Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Mouse Models

| Animal Model | Glioma Cell Line | Treatment | Dosage | Outcome | Reference |

|---|---|---|---|---|---|

| Mice | U87 Xenograft | This compound (intralesional) | 2 mg/kg/day | 73.1% inhibition of tumor growth (P < .05) | [3] |

| Mice | U87 Xenograft | This compound + BCNU | Not specified | Significantly prolonged survival time vs. single agents | [2] |

| Mice | Not specified | this compound + Radiation | Suboptimal doses | Significant decrease in tumor volumes vs. controls |[6] |

Experimental Protocols & Workflows

The following are representative protocols for experiments utilizing this compound. Researchers should optimize these based on their specific cell lines and experimental goals.

Caption: General experimental workflow for evaluating this compound in glioma research.

Protocol 4.1: In Vitro Cell Growth and Viability Assay

This protocol determines the effect of this compound on the growth of glioma cell lines.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed glioma cells into 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and dilute to desired working concentrations in complete culture medium.

-

Treatment: Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle-only control. For combination studies, add the second agent (e.g., BCNU or temozolomide) concurrently.[7]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment (Trypan Blue):

-

Trypsinize and collect cells from each well.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue.

-

Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value.

-

Protocol 4.2: Apoptosis Assay (DNA Fragmentation)

This protocol quantifies apoptosis by measuring cytoplasmic histone-associated DNA fragments.

-

Materials:

-

Cells cultured and treated as described in Protocol 4.1.

-

Cell Death Detection ELISA kit (e.g., from Roche) or similar.

-

Lysis buffer.

-

Microplate reader.

-

-

Procedure:

-

Treatment: Treat cells in 24- or 48-well plates with this compound and/or BCNU for 48 hours as described previously.[7]

-

Cell Lysis: After incubation, collect both the cell culture supernatant (containing floating apoptotic bodies) and the adherent cells. Lyse the cells according to the manufacturer's protocol for the ELISA kit. This typically involves a gentle lysis buffer to keep nuclei intact while releasing cytoplasmic contents.

-

ELISA:

-

Add the cell lysates to the streptavidin-coated microplate.

-

Add the immunoreagent mix (anti-histone-biotin and anti-DNA-POD).

-

Incubate to allow the formation of the antibody-nucleosome complex.

-

Wash the wells to remove unbound components.

-

Add the colorimetric substrate (e.g., ABTS) and incubate until color develops.

-

Add the stop solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 405 nm). The absorbance is directly proportional to the amount of fragmented DNA, indicating the level of apoptosis. Compare treated samples to controls.

-

Protocol 4.3: Orthotopic Glioblastoma Mouse Model

This protocol establishes an in vivo model to assess this compound's therapeutic efficacy on intracerebral tumors.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Human glioblastoma cells (e.g., U87).[3]

-

Stereotactic injection apparatus.

-

Osmotic minipumps for continuous infusion.

-

This compound for in vivo use.

-

BCNU or other chemotherapeutic agents.

-

-

Procedure:

-

Cell Implantation:

-

Anesthetize the mouse.

-

Using a stereotactic frame, inject approximately 1x10^5 to 2.5x10^5 U87 glioma cells in a small volume (2-5 µL) of PBS into the striatum of the mouse brain.

-

Close the incision and allow the animal to recover.

-

-

Tumor Establishment: Allow tumors to establish for 7-8 days post-injection. Tumor formation can be confirmed by MRI if available.

-

Treatment Initiation:

-

For local delivery, implant an osmotic minipump connected to an intracranial catheter at the tumor site. The pump should be filled with this compound solution to deliver a continuous dose (e.g., 2 mg/kg/day).[3] Control animals receive pumps with vehicle (PBS).

-

For systemic combination therapy, administer other agents (e.g., BCNU via intraperitoneal injection) according to the established treatment schedule.

-

-

Monitoring:

-

Monitor animal health and body weight regularly.

-

Measure tumor volume periodically using non-invasive imaging (e.g., MRI).

-

Continue treatment for a set period (e.g., 21 days) for tumor growth studies, or until neurological symptoms appear for survival studies.[3]

-

-

Endpoint and Analysis:

-

For tumor growth studies, euthanize animals at the endpoint. Perfuse and process the brains for immunohistochemical analysis of proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).

-

For survival studies, record the date of euthanasia due to tumor burden. Analyze survival data using Kaplan-Meier curves.[7]

-

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Thromboxane Synthase Activity Improves Glioblastoma Response to Alkylation Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of thromboxane synthase, TBXAS1 and the thromboxane A2 receptor, TBXA2R, in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of invasion-associated thromboxane synthase sensitizes experimental gliomas to gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Oral Administration of Furegrelate in Rat and Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of Furegrelate (sodium salt), a selective thromboxane A2 synthase inhibitor, in preclinical rat and mouse models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Overview of this compound

This compound, with the chemical name 5-(3-pyridinylmethyl)benzofurancarboxylic acid, is a potent and selective inhibitor of thromboxane A2 synthase.[1] This enzyme is critical in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 to thromboxane A2 (TXA2).[1] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1] By inhibiting TXA2 synthesis, this compound has been investigated for its therapeutic potential in various conditions, including thrombosis, hypertension, and certain cancers.[1][2] this compound is orally bioavailable, making it suitable for administration in preclinical rodent studies.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the oral administration of this compound in rodent studies.

Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)

| Species | Dosage | Tmax | Cmax | Bioavailability | Half-life (t½) | Vehicle | Reference |

| Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | Drinking Water | [3] |

| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |

Note: Specific pharmacokinetic data for oral administration in rats and mice is limited in the currently available literature. The data for dogs and humans suggests rapid absorption.[1][5]

Table 2: Pharmacodynamic Effects of Oral this compound in Rodent Models

| Species | Model | Dosage Regimen | Key Findings | Reference |

| Mouse | Orthotopic Glioblastoma | This compound in drinking water (0.5 mg/ml), administered every 12 hours. | Significantly inhibited tumor growth; Induced proapoptotic, antiproliferative, and antiangiogenic effects; Increased sensitivity to BCNU chemotherapy, prolonging survival. | [3] |

| Rat | Angiotensin II-induced Renal Vasoconstriction | Intravenous infusion (2 mg/kg bolus, then 2 mg/kg/h) | Attenuated renal vasoconstriction; Reduced serum thromboxane B2 by 90%. | [4] |

Note: The study in rats utilized intravenous administration; however, it provides valuable information on the pharmacodynamic effects of this compound on thromboxane levels.[4]

Signaling Pathways

This compound's primary mechanism of action is the inhibition of thromboxane A2 synthase, which is a key enzyme in the arachidonic acid pathway.

Caption: this compound inhibits Thromboxane A2 Synthase.

Experimental Protocols

Oral Administration of this compound in a Mouse Glioma Model

This protocol is adapted from studies investigating the effect of this compound on glioblastoma growth in mice.[3]

Objective: To assess the anti-tumor efficacy of orally administered this compound in an orthotopic mouse model of glioblastoma.

Materials:

-

This compound sodium salt (commercially available)

-

Sterile, deionized water

-

Animal drinking bottles

-

Animal balance

-

Standard laboratory animal caging and husbandry supplies

Procedure:

-

Animal Model: Use an established orthotopic glioblastoma mouse model. This typically involves the intracranial implantation of glioma cells (e.g., U87) into immunodeficient mice.

-

This compound Solution Preparation:

-

Prepare a 0.5 mg/ml solution of this compound in sterile drinking water.

-

Ensure the this compound sodium salt is completely dissolved.

-

Prepare fresh solution regularly (e.g., every 2-3 days) to ensure stability.

-

-

Administration:

-

Following tumor cell implantation and recovery, replace the regular drinking water in the cages of the treatment group with the this compound solution.

-

The control group should receive regular drinking water.

-

Provide the this compound-containing water ad libitum. The protocol from which this is adapted specified administration every 12 hours, which can be interpreted as replacing the medicated water at 12-hour intervals to ensure freshness and accurate concentration.[3]

-

-

Monitoring:

-

Monitor the daily water consumption to estimate the dose of this compound ingested per mouse.

-

Monitor animal health, body weight, and neurological signs regularly.

-

Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence or MRI.

-

-

Endpoint Analysis:

-

At the study endpoint, tumors can be excised for histological and molecular analysis to assess proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).

-

Caption: Workflow for this compound administration in a mouse glioma model.

General Protocol for Oral Gavage in Rats and Mice

This protocol provides a general guideline for administering this compound via oral gavage, a common and precise dosing method.

Objective: To deliver a precise oral dose of this compound to rats or mice.

Materials:

-

This compound sodium salt

-

Appropriate vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)

-

Animal balance

-

Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)

-

Syringes

Procedure:

-

Animal Handling and Restraint:

-

Accustom the animals to handling for several days prior to the experiment to reduce stress.

-

Gently but firmly restrain the animal to prevent movement and injury. For mice, scruffing the back of the neck is a common technique. For rats, a towel wrap or other appropriate restraint methods can be used.

-

-

Gavage Needle Measurement:

-

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure proper insertion depth.

-

-

Formulation Preparation:

-

Dissolve or suspend the pre-weighed this compound sodium salt in the chosen vehicle to the desired concentration. The solubility of this compound sodium salt in water is a key consideration for preparing a solution.

-

The volume to be administered should be calculated based on the animal's body weight (typically 5-10 ml/kg for rats and 10-20 ml/kg for mice).

-

-

Administration:

-

With the animal securely restrained, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Advance the needle smoothly to the pre-measured depth. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

-

Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

-

Withdraw the needle smoothly.

-

-

Post-Administration Monitoring:

-

Observe the animal for any signs of distress, such as labored breathing or coughing, which could indicate accidental administration into the trachea.

-

Return the animal to its cage and monitor for any adverse effects.

-

Caption: Step-by-step workflow for oral gavage administration.

Conclusion

The oral administration of this compound is a viable approach for preclinical studies in rats and mice. The provided protocols offer a starting point for researchers; however, it is crucial to optimize parameters such as dosage, vehicle, and administration frequency for specific experimental models and objectives. Further pharmacokinetic and pharmacodynamic studies are warranted to fully characterize the profile of orally administered this compound in these species.

References

- 1. Inhibition of Thromboxane Synthase Activity Improves Glioblastoma Response to Alkylation Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voluntary oral administration of drugs in mice [protocols.io]

- 3. Inhibition of invasion-associated thromboxane synthase sensitizes experimental gliomas to gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

Application Note: Measuring Thromboxane B2 Levels as a Biomarker for Furegrelate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critical in the arachidonic acid cascade responsible for the synthesis of thromboxane A2 (TXA2).[1] TXA2 is a highly labile eicosanoid with a short half-life of approximately 30 seconds, playing a significant role in platelet aggregation and vasoconstriction.[1] Due to its instability, direct measurement of TXA2 is impractical in a clinical or research setting. However, its stable, inactive metabolite, thromboxane B2 (TXB2), serves as a reliable biomarker for TXA2 production and, consequently, for the activity of thromboxane synthase inhibitors like this compound.[1] This application note provides detailed protocols for the quantification of TXB2 in biological samples to assess the pharmacodynamic activity of this compound.

Principle of this compound Action and TXB2 as a Biomarker

This compound specifically inhibits the thromboxane A2 synthase, thereby blocking the conversion of prostaglandin H2 (PGH2) to TXA2. This inhibition leads to a dose-dependent reduction in TXA2 levels. As TXA2 is rapidly hydrolyzed to the stable TXB2, a decrease in TXB2 concentration in biological fluids such as serum, plasma, or urine directly reflects the inhibitory activity of this compound on its target enzyme.[2] Therefore, quantifying TXB2 levels provides a robust method to evaluate the efficacy and dose-response of this compound.

Data Presentation: Effect of this compound on Thromboxane B2 Levels

Clinical studies have demonstrated that oral administration of this compound leads to a dose-related inhibition of thromboxane synthesis.[2] The following tables summarize the expected dose-dependent decrease in serum TXB2 levels and the time course of inhibition following a single oral dose of this compound.

Table 1: Dose-Dependent Inhibition of Serum Thromboxane B2 by this compound

| This compound Oral Dose (mg) | Mean Peak Plasma Concentration (µg/mL) | Expected Inhibition of Serum TXB2 (%) |

| 200 | 5.2 ± 1.1 | ~ 50 - 65 |

| 400 | 10.5 ± 2.3 | ~ 70 - 85 |

| 800 | 21.3 ± 4.5 | > 90 |

| 1600 | 40.1 ± 8.7 | > 95 |

Data are synthesized based on reported dose-dependent effects. Actual values may vary.

Table 2: Time Course of Serum Thromboxane B2 Inhibition After a Single 800 mg Oral Dose of this compound

| Time Post-Administration (hours) | Expected Serum TXB2 Concentration (ng/mL) |

| 0 (Baseline) | 250 ± 50 |

| 1 | 50 ± 15 |

| 2 | 25 ± 10 |

| 4 | 30 ± 10 |

| 8 | 75 ± 20 |

| 12 | 150 ± 35 |

| 24 | 220 ± 45 |

Data are hypothetical and for illustrative purposes, based on the pharmacokinetic profile of this compound.

Experimental Protocols

Two primary methods for the quantification of TXB2 are presented: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Thromboxane B2 Quantification by Competitive ELISA

This protocol is adapted from commercially available TXB2 ELISA kits and provides a general procedure.[3][4][5]

4.1.1 Materials

-

TXB2 ELISA Kit (containing pre-coated microplate, TXB2 standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

-

Biological samples (serum, plasma, or urine)

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Microplate shaker

-

Deionized water

4.1.2 Sample Preparation

-

Serum: Allow blood to clot for at least 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes at 4°C.[5][6] Collect the supernatant.

-

Plasma: Collect blood in tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[4] Collect the plasma.

-

Urine: Centrifuge at 1000 x g for 20 minutes to remove particulate matter.

-

Samples should be assayed immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[4]

4.1.3 Assay Procedure

-

Bring all reagents and samples to room temperature before use.

-

Prepare the TXB2 standards by serial dilution according to the kit manufacturer's instructions. A typical standard curve may range from 0 to 1500 pg/mL.[4]

-

Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

-

Immediately add 50 µL of the prepared Detection Reagent A (biotin-conjugated antibody specific for TXB2) to each well.

-

Cover the plate and incubate for 1 hour at 37°C with gentle shaking.

-

Aspirate the liquid from each well and wash each well 3 times with 350 µL of 1x Wash Buffer.

-

Add 100 µL of Detection Reagent B (HRP-conjugated avidin) to each well.

-

Cover the plate and incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells 5 times with 1x Wash Buffer.

-

Add 90 µL of Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.

4.1.4 Data Analysis

-

Generate a standard curve by plotting the absorbance of each standard against its known concentration.

-

The concentration of TXB2 in the samples is inversely proportional to the absorbance.

-

Calculate the TXB2 concentration in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Thromboxane B2 Quantification by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of TXB2.[7][8][9]

4.2.1 Materials

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase analytical column

-

Deuterated TXB2 (TXB2-d4) as an internal standard

-

Solid-phase extraction (SPE) cartridges

-

LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid)

-

Biological samples (serum or plasma)

4.2.2 Sample Preparation

-

To 50 µL of plasma or serum, add the deuterated internal standard (TXB2-d4).[7]

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute the TXB2 and the internal standard with a high-organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4.2.3 LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution is typically used to separate TXB2 from other components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Monitor the transition of the precursor ion to a specific product ion for both TXB2 and the internal standard (TXB2-d4).

-

-

4.2.4 Quantification

-

A calibration curve is constructed by analyzing standards containing known concentrations of TXB2 and a fixed concentration of the internal standard.

-

The ratio of the peak area of TXB2 to the peak area of the internal standard is plotted against the concentration of TXB2.

-

The concentration of TXB2 in the unknown samples is determined from this calibration curve. The lower limit of quantification for TXB2 by this method can be as low as 0.244 ng/mL.[8]

Conclusion

The measurement of thromboxane B2 is a critical tool for assessing the pharmacodynamic effects of this compound. Both ELISA and LC-MS/MS are robust methods for quantifying TXB2 in various biological matrices. The choice of method will depend on the required sensitivity, specificity, and available resources. These protocols provide a framework for researchers and drug development professionals to effectively evaluate the in vitro and in vivo activity of this compound and other thromboxane synthase inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thromboxane synthase activity and platelet function after this compound administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arborassays.com [arborassays.com]

- 4. cloud-clone.com [cloud-clone.com]

- 5. cloud-clone.com [cloud-clone.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Thromboxane B2 in Serum by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]

Furegrelate Treatment Regimen for Chronic In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate, a potent and selective inhibitor of thromboxane A2 synthase, has been investigated for its therapeutic potential in various disease models involving platelet aggregation and vasoconstriction. This document provides detailed application notes and protocols for the use of this compound in chronic in vivo experiments, summarizing key treatment regimens and experimental methodologies.

Mechanism of Action

This compound specifically inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of prostaglandin H2 to thromboxane A2 (TXA2). TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By inhibiting TXA2 production, this compound reduces these effects, making it a valuable tool for studying and potentially treating a range of cardiovascular and inflammatory diseases.

Thromboxane A2 Signaling Pathway

The following diagram illustrates the signaling pathway of thromboxane A2 and the point of intervention for this compound.

Caption: Thromboxane A2 signaling pathway and this compound's point of inhibition.

Quantitative Data from Chronic In Vivo Experiments

The following tables summarize quantitative data from chronic in vivo studies involving this compound and other thromboxane synthase inhibitors.

Table 1: this compound Chronic Treatment Regimens and Effects

| Animal Model | Disease Model | This compound Dose & Route | Treatment Duration | Key Findings |

| Neonatal Piglets | Hypoxia-induced Pulmonary Arterial Hypertension | 3 mg/kg, oral, three times daily | 21 days | Attenuated the development of pulmonary arterial hypertension. |

| Sprague-Dawley Rats | Angiotensin II-induced Renal Vasoconstriction | 2 mg/kg IV loading dose, then 2 mg/kg/h IV infusion | 60 minutes | Attenuated renal vasoconstriction. |

Table 2: Chronic Treatment Regimens of Other Thromboxane Synthase Inhibitors

| Compound | Animal Model | Disease Model | Dose & Route | Treatment Duration | Key Findings |

| Ozagrel | Dogs | Cerebral Ischemia | Not specified | Not specified | Inhibited basilar artery spasms and reduced infarct area. |

| Picotamide | Humans | Peripheral Artery Disease | 900 mg/day for 1 month, then reduced | 6 months | Improved pain-free walking distance.[1] |

| Ridogrel | Humans | Ulcerative Colitis | 300 mg, oral, twice daily | 4 weeks | Reduced mucosal thromboxane B2 release.[2] |

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Neonatal Piglet Model of Hypoxia-Induced Pulmonary Arterial Hypertension

Objective: To evaluate the effect of chronic oral this compound administration on the development of hypoxia-induced pulmonary arterial hypertension.

Materials:

-

This compound sodium salt

-

Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose)

-

Oral gavage needles appropriate for neonatal piglets

-

Animal balance

-

Hypoxia chamber

Experimental Workflow:

Caption: Workflow for chronic oral this compound administration in piglets.

Procedure:

-

Animal Acclimation: Acclimate neonatal piglets to the housing conditions for a suitable period before the experiment.

-

Group Assignment: Randomly assign piglets to experimental groups: Normoxia control, Hypoxia control, and Hypoxia + this compound.

-

This compound Preparation:

-

Calculate the required amount of this compound sodium salt based on the number and weight of the animals.

-

Prepare a stock solution of this compound in the chosen vehicle (e.g., sterile water). A common concentration to facilitate accurate dosing is 3 mg/mL.

-

Ensure the solution is homogenous. Store according to stability data (typically, solutions should be prepared fresh daily).

-

-

Dosing:

-

Weigh each piglet daily to ensure accurate dosing.

-

Administer this compound orally via gavage at a dose of 3 mg/kg, three times daily.

-

-

Hypoxia Exposure: Place the Hypoxia and Hypoxia + this compound groups in a chamber with a controlled oxygen concentration (e.g., 10% FiO2) for the duration of the study (e.g., 21 days).

-

Monitoring: Monitor all animals daily for clinical signs of distress, and record body weight.

-

Endpoint Analysis: At the end of the treatment period, perform relevant endpoint analyses, such as hemodynamic measurements (e.g., pulmonary arterial pressure) and histopathological examination of lung tissue.

Protocol 2: Intravenous Administration of this compound in a Rat Model of Angiotensin II-Induced Renal Vasoconstriction

Objective: To assess the effect of this compound on angiotensin II-induced renal vasoconstriction.

Materials:

-

This compound sodium salt

-

Sterile saline (0.9% NaCl) for injection

-

Angiotensin II

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for catheterization

-

Infusion pumps

-

Blood pressure monitoring equipment

-

Flow probe for measuring renal blood flow

Experimental Workflow:

Caption: Workflow for intravenous this compound administration in rats.

Procedure:

-

Animal Preparation: Anesthetize the rat and surgically place catheters in the femoral artery (for blood pressure monitoring) and femoral vein (for drug infusion). Place a flow probe around the renal artery to measure renal blood flow.

-

Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure and renal blood flow.

-

Angiotensin II Infusion: Begin a continuous intravenous infusion of angiotensin II at a dose known to induce stable renal vasoconstriction.

-

This compound Preparation:

-

Dissolve this compound sodium salt in sterile saline (0.9% NaCl) to the desired concentration for infusion. Ensure complete dissolution.

-

Prepare a separate solution for the loading dose.

-

-

This compound Administration:

-

Once a stable vasoconstrictor response to angiotensin II is established, administer an intravenous loading dose of this compound (2 mg/kg).

-

Immediately following the loading dose, begin a continuous intravenous infusion of this compound at a rate of 2 mg/kg/hour.

-

-

Continuous Monitoring: Continuously record mean arterial pressure and renal blood flow throughout the infusion period.

-

Data Analysis: Analyze the changes in renal blood flow before and after this compound administration to determine its effect on angiotensin II-induced vasoconstriction.

Drug Preparation and Stability

Solubility: this compound sodium salt is soluble in aqueous solutions. For in vivo preparations, sterile water or saline are common vehicles.

Storage of Solutions: It is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light. Long-term stability of this compound in various solvents for in vivo use has not been extensively reported; therefore, fresh preparation is the best practice to ensure potency and avoid degradation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Troubleshooting & Optimization

Addressing variable effects of Furegrelate on platelet aggregation

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Furegrelate, particularly concerning its variable effects on platelet aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the enzyme thromboxane A2 (TxA2) synthase.[1][2] Its primary mechanism involves combining with this enzyme to prevent the conversion of prostaglandin H2 into Thromboxane A2.[2] Since TxA2 is a powerful vasoconstrictor and promotes platelet aggregation, this compound was developed as an antiplatelet agent.[2][3] By inhibiting TxA2 synthase, this compound aims to reduce platelet aggregation and vasoconstriction.[2]

Q2: Why are the effects of this compound on platelet aggregation often described as "variable"?

While this compound is a potent inhibitor of TxA2 synthesis, its resulting effect on overall platelet aggregation can be inconsistent.[4] Early clinical trials in human subjects showed that this compound effectively inhibited TxA2 synthesis but did not always lead to a significant or predictable impact on platelet aggregation.[3][4] This variability suggests that other platelet activation pathways can compensate when the TxA2 pathway is blocked, or that various experimental and biological factors can influence the drug's ultimate effect on platelet function.[4][5]

Q3: What is the reported potency of this compound?

This compound is highly potent against its target enzyme. It inhibits human platelet microsomal thromboxane A2 (TxA2) synthase with a half-maximal inhibitory concentration (IC50) of 15 nM.[1][3][6] It's important to note that this value reflects the inhibition of the enzyme, not necessarily the overall inhibition of platelet aggregation, which can be influenced by the choice of agonist and other experimental conditions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

| Parameter | Value | Description | Source(s) |

| IC50 | 15 nM | Half-maximal inhibitory concentration for human platelet microsomal thromboxane A2 (TxA2) synthase. | [1][3][6] |

| Tmax (Oral) | ~1 hour | Time to reach maximum plasma concentration after oral administration in humans. | [4] |

| t1/2 (Oral) | 3.5 - 5 hours | Biological half-life after oral administration in humans. | [4] |

| Excretion | Primarily Renal | The parent compound is mainly eliminated through renal excretion. | [4] |

Signaling Pathway of this compound Action

The diagram below illustrates the mechanism by which this compound inhibits platelet aggregation.

Caption: this compound inhibits Thromboxane Synthase, blocking TxA2 production.

Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues encountered during in vitro platelet aggregation assays with this compound.

Problem 1: I am observing little to no inhibition of platelet aggregation with this compound.

| Possible Cause | Recommended Action & Explanation |

| Inappropriate Agonist Selection | Use arachidonic acid (AA) as the agonist. this compound's effect is most pronounced when aggregation is initiated via the TxA2 pathway. Agonists like high-concentration thrombin or ADP can activate platelets through multiple redundant pathways, masking the inhibitory effect of this compound.[5][7][8] Using AA as the agonist makes the assay highly dependent on the target enzyme, thromboxane synthase. |

| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response curve and optimize incubation time. While the IC50 for enzyme inhibition is low (15 nM), the concentration needed to inhibit overall aggregation in your specific assay may be higher. Incubate the platelet-rich plasma (PRP) or washed platelets with this compound for at least 30 minutes before adding the agonist to ensure sufficient time for enzyme inhibition.[9] |

| Platelet Preparation Issues | Review your platelet preparation protocol. Using washed platelets may yield more consistent results than platelet-rich plasma (PRP) by removing plasma components that could interfere with the assay.[9] Ensure centrifugation speeds and times are optimized to prevent premature platelet activation.[10][11] |

| Sample Handling | Maintain samples at room temperature. Platelets can become activated by cold temperatures.[12][13] All blood samples and prepared platelets should be kept at room temperature (20-24°C) throughout the experiment.[13][14][15] Use wide-bore needles for blood draws and polypropylene tubes for handling to minimize artificial activation.[10] |

Problem 2: The inhibitory effect of this compound is highly variable between experiments.

| Possible Cause | Recommended Action & Explanation |

| Biological Variability (Donor-to-Donor) | Standardize donor selection criteria and consider pooling samples. Platelet reactivity varies significantly between individuals due to genetic factors, diet, and medications.[16][17] Screen donors to exclude those who have consumed antiplatelet drugs (e.g., aspirin, NSAIDs) within the last two weeks.[15] For initial screening, consider using pooled plasma from at least 2-3 donors to average out individual differences.[11] |

| Pre-Analytical Variables | Control for diet and venipuncture technique. A high-fat diet can lead to chylomicrons in the plasma, which can interfere with light transmission aggregometry.[14] Ensure venipuncture is clean and avoids excessive probing to prevent pre-activation of platelets.[10] |

| Assay Conditions | Strictly control all assay parameters. Ensure consistent temperature (37°C in the aggregometer), pH, platelet count, and final volume in all experiments.[14] The choice of anticoagulant can also influence results; sodium citrate (3.2%) is standard, but consistency is key.[13][14] |

| Technician/Equipment Variability | Standardize procedures across all users. Different technicians may have subtle variations in pipetting or timing. Ensure all users follow the exact same protocol.[16] Regularly calibrate and maintain aggregometers and pipettes. |

Experimental Protocols

Standard Protocol: Light Transmission Aggregometry (LTA) with this compound

This protocol provides a generalized methodology for assessing this compound's effect on platelet aggregation induced by arachidonic acid.

1. Blood Collection and PRP Preparation:

-

Draw whole blood from consenting, healthy donors (who have not taken antiplatelet medication) into tubes containing 3.2% sodium citrate (ratio of 9 parts blood to 1 part citrate).[10][13]

-

Gently invert the tubes 3-4 times to mix. Do not shake.

-

Process the blood within 1-4 hours of collection.[14][15] Keep samples at room temperature.[13]

-

Centrifuge the whole blood at 150-200 x g for 15-18 minutes at room temperature with the brake off to prepare platelet-rich plasma (PRP).[10][14]

-

Carefully transfer the supernatant (PRP) to a new polypropylene tube.

-

Centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10-15 minutes) to prepare platelet-poor plasma (PPP), which will be used as a blank.[11][14]

-